Ilaprazole sodium
Overview
Description
Mechanism of Action
Target of Action
Ilaprazole Sodium, also known as Sodium Ilaprazole, primarily targets the H+/K+ ATPase enzyme , commonly referred to as the proton pump . This enzyme is located on the parietal cells of the stomach lining .
Mode of Action
This compound works by selectively inhibiting the H+/K+ ATPase enzyme . This enzyme is responsible for the final step of acid production, where hydrogen ions are secreted into the stomach in exchange for potassium ions .
Biochemical Pathways
The inhibition of the H+/K+ ATPase enzyme by this compound disrupts the biochemical pathway of gastric acid secretion . This results in a decrease in the production of stomach acid, thereby reducing the acidity of the stomach environment .
Pharmacokinetics
The pharmacokinetics of this compound have been evaluated in many clinical studies. Its linear pharmacokinetics was demonstrated, with dose-proportional increases in peak plasma concentration and area under the plasma concentration vs. time curve for both oral administration and intravenous infusion administration . The in vitro microsome tests have shown that this compound is mainly metabolized by non-enzymatic degradation and partially by CYP3A4, but hardly by CYP2C19 .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of gastric acid secretion . By inhibiting the H+/K+ ATPase enzyme, this compound prevents the exchange of hydrogen ions for potassium ions in the stomach, thereby reducing the production of stomach acid . This results in a decrease in the acidity of the stomach environment, which can help in the treatment of conditions such as dyspepsia, peptic ulcer disease, gastroesophageal reflux disease, and duodenal ulcer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption of this compound . Additionally, the pH level of the stomach environment can also influence the effectiveness of this compound in inhibiting the H+/K+ ATPase enzyme .
Biochemical Analysis
Biochemical Properties
Ilaprazole sodium interacts with the H+/K+ ATPase, an enzyme found in the stomach. This interaction is crucial for its function as a PPI . It inhibits this enzyme, leading to a decrease in gastric acid secretion . This biochemical reaction plays a significant role in managing conditions related to excess stomach acid .
Cellular Effects
This compound has a significant impact on various types of cells, particularly the parietal cells in the stomach. By inhibiting the H+/K+ ATPase enzyme, it reduces gastric acid secretion, thereby protecting the gastrointestinal cells . It also influences cell function by preventing the development of reflux oesophagitis .
Molecular Mechanism
The molecular mechanism of this compound involves the irreversible inhibition of the H+/K+ ATPase enzyme . This enzyme is responsible for the final step in the production of gastric acid in the stomach’s parietal cells. By inhibiting this enzyme, this compound effectively reduces the production of stomach acid .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to provide significantly better pH control over 24 hours and during evening and overnight hours compared with other PPIs . This suggests that this compound has a stable effect over time and does not degrade quickly .
Dosage Effects in Animal Models
While specific studies on dosage effects of this compound in animal models are limited, preformulation studies commence when a newly synthesized drug shows sufficient pharmacologic promise in animal models . These studies focus on the physicochemical properties of the new compound that could affect drug performance and lead to the development of an efficacious dosage form .
Metabolic Pathways
This compound is mainly metabolized by non-enzymatic degradation and partially by CYP3A4 . This metabolic pathway is significantly different from other PPIs . The primary metabolic pathway of this compound in humans is proposed to be nonenzymatic sulfoxide reduction rather than CYP3A4-mediated sulfoxide oxidation .
Transport and Distribution
While specific information on the transport and distribution of this compound within cells and tissues is limited, it is known that this compound is administered orally . After administration, it selectively accumulates in the gastric parietal cells .
Subcellular Localization
This compound is localized in the gastric parietal cells of the stomach . Here, it exerts its effects by inhibiting the H+/K+ ATPase enzyme, thereby reducing the production of gastric acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium ilaprazole involves the synthesis of ilaprazole followed by its conversion to the sodium salt form. One method involves dissolving ilaprazole in isopropanol to create a saturated solution, which is then subjected to liquid-liquid diffusion with an aqueous sodium hydroxide solution to yield sodium ilaprazole crystals . Another method involves dissolving ilaprazole sodium in alkaline isopropanol, filtering, and then slowly lowering the temperature to crystallize the sodium salt .
Industrial Production Methods: Industrial production of sodium ilaprazole focuses on optimizing yield and purity. The process typically involves the use of solvents like isopropanol and reagents such as sodium hydroxide under controlled temperature and pH conditions to ensure high purity and low impurity content .
Chemical Reactions Analysis
Types of Reactions: Ilaprazole sodium undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized using hydrogen peroxide in the presence of copper hydroxyphosphate to form sulfoxides .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and copper hydroxyphosphate.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Reagents such as alkyl halides for alkylation reactions.
Major Products: The major products formed from these reactions include sulfoxides and other derivatives that retain the core benzimidazole structure .
Scientific Research Applications
Ilaprazole sodium has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Omeprazole
- Lansoprazole
- Pantoprazole
- Rabeprazole
Comparison: Ilaprazole sodium is unique among proton pump inhibitors due to its potent anti-acid action and its metabolism, which is independent of the CYP2C19 enzyme . This makes it particularly effective in individuals who are poor metabolizers of other PPIs. Additionally, sodium ilaprazole has been shown to have a more prolonged effect on acid suppression compared to omeprazole and other similar compounds .
Properties
IUPAC Name |
sodium;2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfinyl]-5-pyrrol-1-ylbenzimidazol-3-ide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N4O2S.Na/c1-13-17(20-8-7-18(13)25-2)12-26(24)19-21-15-6-5-14(11-16(15)22-19)23-9-3-4-10-23;/h3-11H,12H2,1-2H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGDDMFDBZPGCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=C([N-]2)C=C(C=C3)N4C=CC=C4)OC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N4NaO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172152-50-0 | |
Record name | Ilaprazole sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172152500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ilaprazole sodium | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8KRT8S6GR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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